molecular formula C20H19NO3 B11411989 N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11411989
M. Wt: 321.4 g/mol
InChI Key: UWLJMIJFPFORNZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene derivative characterized by a carboxamide group at position 2 of the chromene core, a 3,4-dimethylphenyl substituent on the amide nitrogen, and methyl groups at positions 6 and 8 of the chromene ring. Chromene-based compounds are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-11-7-14(4)19-16(8-11)17(22)10-18(24-19)20(23)21-15-6-5-12(2)13(3)9-15/h5-10H,1-4H3,(H,21,23)

InChI Key

UWLJMIJFPFORNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 3,4-dimethylaniline with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, such as nitro, halogen, or alkyl groups, onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as an inhibitor of certain enzymes and has been studied for its effects on cellular processes.

    Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with cellular receptors, modulating various signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromene Derivatives

Chromene derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison with key analogs:

Structural and Functional Group Analysis
Compound Name Chromene Substituents Aromatic Substituents Key Functional Groups
N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide 6-Me, 8-Me, 4-oxo 3,4-dimethylphenyl (amide-linked) Carboxamide, ketone
7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime 7-OH, 4-Me, 2-oxo, 8-CHO-oxime None (oxime at position 8) Oxime, aldehyde, ketone, hydroxyl

Key Observations :

  • .
  • The 6,8-dimethyl groups on the chromene core may sterically hinder interactions with enzymatic pockets, contrasting with the unsubstituted positions in other derivatives.
Computational and Crystallographic Insights
  • DFT Studies : Ghazvini et al. employed density functional theory (DFT) to analyze electronic properties of their chromene derivative, revealing stabilization via intramolecular hydrogen bonds . Similar computational approaches could predict the target compound’s reactivity and stability.

Biological Activity

N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C20H19NO3
  • Molecular Weight : 321.37 g/mol
  • CAS Number : 919017-85-9

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material : 7-hydroxy-2,3-dimethylchromone.
  • Oxidation : The starting material undergoes oxidation to form the corresponding carboxylic acid.
  • Amide Coupling : The carboxylic acid is coupled with 3,4-dimethylphenylamine using coupling agents such as HBTU.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For example:

  • Cell Viability Assays : In vitro studies on various cancer cell lines (e.g., Caco-2 and A549) revealed that the compound reduced cell viability significantly at concentrations ranging from 10 µM to 50 µM. The IC50 values for Caco-2 cells were reported to be approximately 25 µM, indicating moderate potency against colorectal cancer cells .
Cell LineIC50 (µM)% Viability at 50 µM
Caco-22540.2
A5493056.9

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound has an MIC of 16 µg/mL against vancomycin-resistant Enterococcus faecium. This suggests its potential as a lead compound in the development of new antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been observed to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : It exhibits antioxidant activity that may help mitigate oxidative stress in cells .

Case Studies

  • Study on Anticancer Effects :
    • A study conducted on Caco-2 cells showed a significant reduction in cell viability (39.8% at 50 µM) compared to untreated controls (p < 0.001). This indicates a strong anticancer effect mediated by the compound's interaction with cellular targets .
  • Antibacterial Efficacy :
    • In another study focusing on antimicrobial properties, this compound was tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.

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